2-Methyl-4-piperidin-4-yl-benzoic acid methyl ester
Overview
Description
2-Methyl-4-piperidin-4-yl-benzoic acid methyl ester is an organic compound that features a piperidine ring attached to a benzoic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-piperidin-4-yl-benzoic acid methyl ester typically involves the esterification of 2-Methyl-4-piperidin-4-yl-benzoic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger volumes of reactants. Additionally, the use of solid acid catalysts can be explored to minimize waste and improve the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-piperidin-4-yl-benzoic acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products may include 2-Methyl-4-piperidin-4-yl-benzoic acid or its ketone derivatives.
Reduction: The primary product is 2-Methyl-4-piperidin-4-yl-benzyl alcohol.
Substitution: Various substituted piperidine derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-piperidin-4-yl-benzoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-piperidin-4-yl-benzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-piperidin-4-yl-benzoic acid: The parent acid form of the ester.
4-Piperidin-4-yl-benzoic acid methyl ester: A similar compound lacking the methyl group on the piperidine ring.
2-Methyl-benzoic acid methyl ester: A simpler ester lacking the piperidine ring.
Uniqueness
2-Methyl-4-piperidin-4-yl-benzoic acid methyl ester is unique due to the presence of both the piperidine ring and the ester functional group
Properties
IUPAC Name |
methyl 2-methyl-4-piperidin-4-ylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-9-12(11-5-7-15-8-6-11)3-4-13(10)14(16)17-2/h3-4,9,11,15H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKRMGBLCNKWGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCNCC2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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